Sodium (3-sulfonatopropyl) methanethiosulfonate
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Overview
Description
Sodium (3-sulfonatopropyl) methanethiosulfonate is a chemical compound that appears as a colorless to pale yellow solid. It is soluble in water and some organic solvents, exhibiting hydrophilic and surface-active properties. This compound is an ionic substance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-sulfonatopropyl) methanethiosulfonate typically involves the reaction of 3-mercaptopropyl sulfonate with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium (3-sulfonatopropyl) methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonate compounds.
Scientific Research Applications
Sodium (3-sulfonatopropyl) methanethiosulfonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: It is employed in protein modification and labeling studies due to its ability to react with thiol groups in proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other surface-active agents.
Mechanism of Action
The mechanism of action of sodium (3-sulfonatopropyl) methanethiosulfonate involves its ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s surface-active properties also play a role in its mechanism of action, allowing it to modify the surface tension of solutions and interfaces .
Comparison with Similar Compounds
Sodium (3-sulfonatopropyl) methanethiosulfonate can be compared with other similar compounds, such as:
- Sodium (3-sulfopropyl) methanethiosulfonate
- Sodium (3-sulfonatopropyl) ethanethiosulfonate
- Sodium (3-sulfonatopropyl) butanethiosulfonate
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and surface-active properties. This makes it particularly useful in applications requiring precise control of chemical interactions and surface modifications .
Properties
IUPAC Name |
sodium;3-methylsulfonothioyloxypropane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,10)9-3-2-4-12(6,7)8;/h2-4H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQFPJSZUNMKC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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